![molecular formula C9H7FN2OS B2371893 2-(2-Aminothiazol-4-yl)-5-fluorophenol CAS No. 1797904-54-1](/img/structure/B2371893.png)
2-(2-Aminothiazol-4-yl)-5-fluorophenol
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Overview
Description
2-(2-Aminothiazol-4-yl)-5-fluorophenol, also known as ACP-105, is a non-steroidal androgen receptor (AR) agonist that has been developed for potential use in the treatment of muscle wasting and bone loss associated with aging and chronic illnesses. ACP-105 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
2-(2-Aminothiazol-4-yl)-5-fluorophenol binds to the androgen receptor (AR) and activates it, leading to increased protein synthesis and muscle growth. 2-(2-Aminothiazol-4-yl)-5-fluorophenol has a high affinity for the AR and is selective for muscle and bone tissue, which reduces the risk of side effects such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
2-(2-Aminothiazol-4-yl)-5-fluorophenol has been shown to increase muscle mass and bone density in preclinical models. In animal studies, 2-(2-Aminothiazol-4-yl)-5-fluorophenol has been shown to increase lean body mass, grip strength, and bone mineral density without causing significant side effects. 2-(2-Aminothiazol-4-yl)-5-fluorophenol has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.
Advantages and Limitations for Lab Experiments
2-(2-Aminothiazol-4-yl)-5-fluorophenol has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor, its ability to increase muscle mass and bone density without causing significant side effects, and its potential use in the treatment of muscle wasting and bone loss associated with aging and chronic illnesses. However, 2-(2-Aminothiazol-4-yl)-5-fluorophenol is still in the preclinical stage of development and has not been tested in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-(2-Aminothiazol-4-yl)-5-fluorophenol, including:
1. Clinical trials to evaluate the safety and efficacy of 2-(2-Aminothiazol-4-yl)-5-fluorophenol in humans for the treatment of muscle wasting and bone loss associated with aging and chronic illnesses.
2. Studies to investigate the potential use of 2-(2-Aminothiazol-4-yl)-5-fluorophenol in the treatment of prostate cancer.
3. Studies to investigate the potential use of 2-(2-Aminothiazol-4-yl)-5-fluorophenol in the treatment of other conditions such as osteoporosis and sarcopenia.
4. Studies to investigate the mechanism of action of 2-(2-Aminothiazol-4-yl)-5-fluorophenol and its effects on other physiological systems such as the cardiovascular system and the immune system.
5. Studies to investigate the potential use of 2-(2-Aminothiazol-4-yl)-5-fluorophenol in combination with other drugs for the treatment of muscle wasting and bone loss.
Synthesis Methods
2-(2-Aminothiazol-4-yl)-5-fluorophenol can be synthesized using a multistep process involving the reaction of 2-chloro-5-fluorophenol with thiourea to form 2-(2-aminothiazol-4-yl)-5-fluorophenol. The compound can then be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)-5-fluorophenol has been extensively studied in preclinical models for its potential use in the treatment of muscle wasting and bone loss. In animal studies, 2-(2-Aminothiazol-4-yl)-5-fluorophenol has been shown to increase muscle mass and bone density without causing significant side effects. 2-(2-Aminothiazol-4-yl)-5-fluorophenol has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells in vitro.
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-5-1-2-6(8(13)3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWNOBIEOIKTOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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